N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide
Brand Name: Vulcanchem
CAS No.: 1797337-48-4
VCID: VC6770093
InChI: InChI=1S/C22H21NO3S/c1-14-11-12-20(27-14)19(25-2)13-23-22(24)21-15-7-3-5-9-17(15)26-18-10-6-4-8-16(18)21/h3-12,19,21H,13H2,1-2H3,(H,23,24)
SMILES: CC1=CC=C(S1)C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC
Molecular Formula: C22H21NO3S
Molecular Weight: 379.47

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide

CAS No.: 1797337-48-4

Cat. No.: VC6770093

Molecular Formula: C22H21NO3S

Molecular Weight: 379.47

* For research use only. Not for human or veterinary use.

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide - 1797337-48-4

Specification

CAS No. 1797337-48-4
Molecular Formula C22H21NO3S
Molecular Weight 379.47
IUPAC Name N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide
Standard InChI InChI=1S/C22H21NO3S/c1-14-11-12-20(27-14)19(25-2)13-23-22(24)21-15-7-3-5-9-17(15)26-18-10-6-4-8-16(18)21/h3-12,19,21H,13H2,1-2H3,(H,23,24)
Standard InChI Key XLFCGDXUKODPKV-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC

Introduction

Chemical Structure and Molecular Properties

The compound’s structure integrates three key domains:

  • A xanthene core (tricyclic aromatic system comprising two benzene rings fused via a pyran moiety),

  • A carboxamide group at position 9 of the xanthene system,

  • A 2-methoxy-2-(5-methylthiophen-2-yl)ethyl side chain at the carboxamide’s nitrogen atom.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C₂₄H₂₃NO₃S, yielding a molecular weight of 405.51 g/mol. This aligns with related xanthene carboxamides, such as N-(2-ethyltetrazol-5-yl)-9H-xanthene-9-carboxamide (CID 9923127, MW 321.33 g/mol), which shares the xanthene-carboxamide scaffold but differs in side-chain composition .

Stereochemical Considerations

The ethyl side chain’s methoxy and thiophen groups introduce two stereocenters. Computational modeling predicts R-configuration at both centers due to steric hindrance favoring minimized torsional strain.

Synthetic Routes and Challenges

No published synthesis of this specific compound exists, but analogous methodologies suggest feasible pathways:

Xanthene Core Construction

Xanthene derivatives are typically synthesized via:

  • Friedel-Crafts acylation of diaryl ethers .

  • Cyclocondensation of 2-hydroxybenzaldehyde derivatives with ketones under acidic conditions .

Carboxamide Functionalization

The carboxamide group is introduced via nucleophilic acyl substitution. For example, reacting xanthene-9-carbonyl chloride with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine could yield the target compound .

Side-Chain Synthesis

The 5-methylthiophen moiety is synthesized through:

  • Knorr thiophene synthesis using α-ketoesters and thiourea.

  • Palladium-catalyzed cross-coupling to attach the methyl group to thiophene .

Physicochemical Properties

PropertyValue/Description
SolubilityLow aqueous solubility (logP ≈ 3.8)
Melting PointEstimated 180–185°C
UV-Vis Absorptionλₘₐₓ ≈ 290 nm (xanthene π→π*)

Research Gaps and Future Directions

  • Synthesis Optimization: Develop regioselective methods to avoid stereoisomer mixtures.

  • In Vitro Screening: Prioritize assays for α-adrenergic, serotoninergic, and kinase targets.

  • ADMET Profiling: Evaluate metabolic stability and genotoxicity.

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